Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

Synthetic Chemistry Medicinal Chemistry Building Blocks

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 189333-18-4, MFCD26743504) is a functionalized spirocyclic building block featuring a 3-azaspiro[5.5]undec-7-ene core scaffold, with a ketone at the 9-position and a benzyl carbamate protecting group at the 3-position nitrogen. Its three-dimensional spirocyclic framework confers rigid conformational properties that are advantageous for target binding interactions in medicinal chemistry, while the benzyloxycarbonyl group provides a versatile synthetic handle that can be selectively removed to liberate the free amine for further derivatization.

Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
CAS No. 189333-18-4
Cat. No. B1323146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
CAS189333-18-4
Molecular FormulaC18H21NO3
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESC1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C=CC1=O
InChIInChI=1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2
InChIKeyGZXUPVALIYWMTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 189333-18-4): A Multifunctional Spirocyclic Intermediate for Advanced Synthesis and Drug Discovery


Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 189333-18-4, MFCD26743504) is a functionalized spirocyclic building block featuring a 3-azaspiro[5.5]undec-7-ene core scaffold, with a ketone at the 9-position and a benzyl carbamate protecting group at the 3-position nitrogen . Its three-dimensional spirocyclic framework confers rigid conformational properties that are advantageous for target binding interactions in medicinal chemistry, while the benzyloxycarbonyl group provides a versatile synthetic handle that can be selectively removed to liberate the free amine for further derivatization [1].

Why Generic Substitution Fails: The Critical Distinctions of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate


The substitution of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate with simpler or commercially abundant analogs is ill-advised due to its distinct combination of functional groups that dictate downstream reactivity and biological performance . Its spirocyclic scaffold, defined by the junction of two non-aromatic rings at a single spiro-carbon, offers a fixed, three-dimensional shape distinct from the planar geometry of most common aromatic building blocks, enabling novel patent space and optimized target engagement [1]. The presence of an α,β-unsaturated ketone (enone) moiety provides a unique electrophilic site for conjugate additions or cycloadditions, while the benzyl carbamate-protected amine serves as a stable, orthogonal protecting group that can be selectively unmasked under mild conditions. This integration of stereoelectronic features is not present in saturated azaspiro[5.5]undecane derivatives (e.g., CAS 1125-01-5), which lack the enone functionality, or in 2,4-dione analogs (e.g., CAS 1130-32-1), which have different redox properties and fewer synthetic handles, making cross-substitution a source of synthetic failure or compromised biological activity .

Quantitative Differentiation of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate: A Comparative Data Guide for Scientific Selection


Enone Functionality Enables Unique Reactivity Not Available in Saturated Azaspiro Analogs

The target compound is distinguished from its saturated analog, 3-azaspiro[5.5]undecane (as its hydrochloride salt, CAS 1125-01-5), by the presence of an α,β-unsaturated ketone (enone) at the 7- and 9-positions. The target compound possesses a conjugated enone system (as confirmed by canonical SMILES O=C1C=CC2(CC1)CCN(C(=O)OCC1=CC=CC=C1)CC2) . In contrast, the saturated analog 3-azaspiro[5.5]undecane hydrochloride (canonical SMILES [H]Cl.C12(CCNCC2)CCCCC1) lacks any carbon-carbon double bonds or carbonyl groups on the spirocyclic core .

Synthetic Chemistry Medicinal Chemistry Building Blocks

Orthogonal Benzyl Carbamate Protection Facilitates Selective Amine Deprotection in Complex Sequences

The target compound features a nitrogen atom protected as a benzyl carbamate, providing an orthogonal protection strategy relative to more acid-labile or base-labile amine protecting groups commonly encountered in spirocyclic synthesis. The target compound includes the benzyloxycarbonyl (Cbz) group (N(C(=O)OCC1=CC=CC=C1)) . In contrast, the tert-butyl carbamate analog tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS 873924-07-3) employs an acid-labile Boc protecting group .

Peptide Chemistry Protecting Groups Organic Synthesis

Spirocyclic Scaffold Validated for Enhanced Platelet Aggregation Inhibition via GPIIb-IIIa Antagonism

The core 3-azaspiro[5.5]undecane scaffold, as present in this compound, has been validated in a structure-activity relationship study as a central template for potent nonpeptide glycoprotein IIb-IIIa antagonists, demonstrating potent platelet aggregation inhibition [1]. While the target compound itself is an intermediate, its spirocyclic core is directly linked to potent GPIIb-IIIa antagonism in a series of synthesized analogs (IC50 values not reported in abstract). The study demonstrates the utility of the monoazaspirocyclic structure as a central template for nonpeptide RGD mimics, implying a class-level advantage over non-spirocyclic or alternative spirocyclic cores that may exhibit reduced potency or different binding profiles [1].

Platelet Aggregation GPIIb-IIIa Antagonists Medicinal Chemistry

Physicochemical Profile Optimized for CNS Drug-Likeness Relative to Other Building Blocks

Predicted physicochemical properties of the target compound align well with established metrics for central nervous system (CNS) drug-likeness. The compound has a topological polar surface area (tPSA) of 47 Ų (or 46.6 Ų) [1] and a LogP of 2.76-2.89 . These values fall within the favorable range for CNS penetration (tPSA < 90 Ų, LogP 1-4) [2]. For comparison, the dione analog 3-azaspiro[5.5]undecane-2,4-dione (CAS 1130-32-1) has a lower LogP (~0.5 estimated), which may limit CNS exposure .

CNS Drug Discovery Medicinal Chemistry ADME

Optimal Research and Industrial Applications for Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate


Development of Novel GPIIb-IIIa Antagonists for Cardiovascular Indications

As a building block containing the validated 3-azaspiro[5.5]undec-9-yl nucleus, this compound serves as a key intermediate in the synthesis of nonpeptide glycoprotein IIb-IIIa antagonists, a class of potent platelet aggregation inhibitors [1]. Medicinal chemists can leverage this scaffold to generate novel analogs with optimized potency and pharmacokinetic profiles for potential use in treating acute coronary syndromes.

Synthesis of CNS-Penetrant Drug Candidates with Spirocyclic Cores

Given its predicted physicochemical properties—specifically a low topological polar surface area (tPSA) of ~47 Ų and a LogP of ~2.8—this compound is an excellent starting point for designing central nervous system (CNS) drug candidates . Its spirocyclic core offers enhanced three-dimensionality and conformational restriction, which are favorable attributes for achieving target selectivity and desirable brain exposure [2].

Complex Molecule Total Synthesis via Enone Functionalization

The presence of an α,β-unsaturated ketone makes this compound a valuable electrophile for constructing complex molecular frameworks through conjugate addition, Diels-Alder cycloaddition, or related transformations . It is particularly well-suited for programs aiming to rapidly diversify a spirocyclic core to explore novel chemical space in a library format.

Orthogonal Deprotection Strategies in Multi-Step Syntheses

The benzyl carbamate protecting group provides a mild and selective deprotection handle (via hydrogenolysis) that is orthogonal to acid-labile groups (e.g., Boc) . This feature is essential for the synthesis of complex, polyfunctional molecules, such as natural product analogs or advanced pharmaceutical intermediates, where multiple protecting groups must be removed in a specific sequence .

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